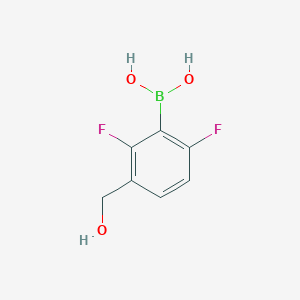

2,6-Difluoro-3-hydroxymethylphenylboronic acid

Description

Contextualization of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their introduction has revolutionized organic synthesis, primarily through their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process in the creation of numerous organic molecules. acs.orgkochi-tech.ac.jp The utility of arylboronic acids extends beyond C-C bond formation to include the construction of carbon-heteroatom bonds (C-N, C-O, C-S), further broadening their synthetic reach. acs.org

These compounds are generally stable, crystalline solids with low toxicity, making them easy to handle and store compared to many other organometallic reagents. acs.org Their compatibility with a wide range of functional groups and their general stability to air and moisture contribute to their widespread use in academic and industrial laboratories for synthesizing pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov

Significance of Functionalized Arylboronic Acids in Complex Molecule Construction

The true power of arylboronic acids as synthetic tools is fully realized when functional groups are incorporated into the aromatic ring. These substituents provide chemists with precise control over the electronic and steric properties of the molecule, influencing its reactivity and allowing for the strategic assembly of complex target structures. Functional groups can serve as handles for subsequent chemical transformations, act as directing groups in catalytic reactions, or be integral parts of the final molecule's pharmacophore or material properties. japsonline.com

Unique Attributes of 2,6-Difluoro-3-hydroxymethylphenylboronic Acid as a Precursor

This compound is an advanced synthetic building block that combines several key functional features, making it a precursor with distinct and valuable attributes. The strategic placement of its substituents—two fluorine atoms ortho to the boronic acid and a hydroxymethyl group meta to it—imparts a unique combination of reactivity and functionality.

The two ortho-fluorine atoms significantly modulate the electronic properties of the phenyl ring. Fluorine is highly electronegative, and its presence can influence the reactivity of the boronic acid in cross-coupling reactions. Furthermore, the introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The hydroxymethyl group (-CH₂OH) provides a versatile reactive handle for further synthetic modifications. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester formation. researchgate.net In the context of Suzuki-Miyaura coupling, the hydroxymethyl group can be a crucial part of the final product's structure or a precursor to other functionalities. Recent research has also explored the direct use of benzylic alcohols in cross-coupling reactions, highlighting the evolving utility of this functional group. thieme-connect.com

The specific arrangement of these groups on the phenyl ring makes this compound a highly specialized reagent for constructing sterically hindered and electronically tuned biaryl compounds and other complex molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2121512-29-4 |

| Molecular Formula | C₇H₇BF₂O₃ |

| Molecular Weight | 187.94 g/mol |

| Appearance | White to off-white solid (typical) |

| Purity | ≥98% (typical commercial grade) |

Properties

IUPAC Name |

[2,6-difluoro-3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBNWMMMTLOPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)CO)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204550 | |

| Record name | Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-29-4 | |

| Record name | Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2,6 Difluoro 3 Hydroxymethylphenylboronic Acid

Fundamental Reaction Pathways of Arylboronic Acids

Arylboronic acids are known to undergo several fundamental reactions, with protodeboronation being a significant pathway that can compete with desired cross-coupling reactions. The electronic and steric environment of the aryl ring, as well as the reaction conditions, play a pivotal role in dictating the rate and mechanism of these processes.

Analysis of Protodeboronation Processes and Kinetic Models

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This process is a well-documented side reaction in Suzuki-Miyaura coupling and can occur under both acidic and basic conditions. For substituted arylboronic acids, the rate of protodeboronation is highly dependent on the nature and position of the substituents. Electron-withdrawing groups, such as the two fluorine atoms in 2,6-Difluoro-3-hydroxymethylphenylboronic acid, can significantly impact the stability of the C–B bond.

Kinetic models for the protodeboronation of arylboronic acids have been developed to understand the influence of various factors, including pH and substrate concentration. These models often reveal complex dependencies, with multiple competing pathways. For instance, the protodeboronation of some arylboronic acids has been shown to be catalyzed by the boronic acid itself or by the boric acid byproduct.

Role of pH in Boron Speciation and Reactivity

The pH of the reaction medium is a critical parameter that governs the speciation of boronic acids and, consequently, their reactivity. In aqueous solution, a boronic acid (RB(OH)₂) exists in equilibrium with its corresponding boronate anion (RB(OH)₃⁻). The position of this equilibrium is determined by the pKa of the boronic acid.

The Lewis acidity of the boron atom is influenced by the substituents on the aryl ring. The two electron-withdrawing fluorine atoms in this compound are expected to increase the Lewis acidity of the boron center, thereby lowering its pKa compared to unsubstituted phenylboronic acid. This shift in pKa means that the more reactive boronate species will be present at a lower pH.

The reactivity of the boronic acid and boronate species in protodeboronation differs. The boronate form is generally more susceptible to protodeboronation, particularly in base-catalyzed pathways. Therefore, controlling the pH is essential to minimize this undesired side reaction. The pH-rate profile for the protodeboronation of many arylboronic acids shows a characteristic sigmoidal or bell-shaped curve, reflecting the interplay between the different boron species and their respective reaction pathways. For this compound, it is anticipated that the optimal pH for stability would be in the acidic to neutral range, where the concentration of the more labile boronate anion is minimized.

Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures. Understanding the mechanism of these reactions is key to optimizing reaction conditions and achieving high yields of the desired products.

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanisms

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The specific characteristics of the boronic acid, such as the steric hindrance and electronic properties of the aryl group, can influence the rate of each of these steps.

Transmetalation Kinetics and Rate-Determining Steps

Transmetalation is the step in which the organic group is transferred from the boron atom to the palladium center. This step is often considered the rate-determining step of the Suzuki-Miyaura coupling, particularly for electronically deactivated or sterically hindered arylboronic acids. The reaction requires the activation of the boronic acid, typically by a base, to form a more nucleophilic boronate species.

The kinetics of transmetalation are influenced by several factors, including the nature of the base, the solvent, and the ligands on the palladium catalyst. For this compound, the two ortho-fluorine substituents introduce significant steric bulk around the C–B bond, which could potentially slow down the transmetalation step. However, the electron-withdrawing nature of the fluorine atoms also enhances the Lewis acidity of the boron, facilitating the formation of the reactive boronate species.

| Factor | Influence on Transmetalation Rate | Relevance to this compound |

|---|---|---|

| Electronic Effects of Substituents | Electron-withdrawing groups can increase the rate by facilitating boronate formation, while electron-donating groups can also increase the rate by making the aryl group more nucleophilic. | The two fluorine atoms are strongly electron-withdrawing, which should facilitate boronate formation. |

| Steric Hindrance | Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, thus decreasing the rate. | The two ortho-fluorine atoms introduce significant steric bulk. |

| Base Strength and Concentration | A stronger base or higher concentration can increase the concentration of the reactive boronate species, leading to a faster rate, but can also promote protodeboronation. | Careful selection of the base is crucial to balance reactivity and stability. |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of the reagents and the stability of the intermediates. | Protic solvents can participate in protonolysis, while aprotic polar solvents are often preferred. |

| Palladium Ligands | Bulky and electron-rich ligands on the palladium catalyst can accelerate both oxidative addition and reductive elimination, and also influence the rate of transmetalation. | Ligand choice can be optimized to accommodate the specific steric and electronic properties of the boronic acid. |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition involves the insertion of the palladium(0) catalyst into the aryl-halide bond, forming a palladium(II) intermediate. This step is generally favored by electron-rich phosphine (B1218219) ligands on the palladium and is often the rate-determining step for less reactive aryl chlorides.

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) intermediate couple to form the new C–C bond, regenerating the palladium(0) catalyst. This step is typically fast and irreversible. The steric and electronic properties of the ligands and the coupled aryl groups can influence the rate of reductive elimination. For the coupling of this compound, the steric clash between the ortho-fluorine substituents and the other aryl group on the palladium center might influence the geometry of the intermediate and the ease of reductive elimination. However, this step is generally not considered rate-limiting in most Suzuki-Miyaura couplings.

Copper-Catalyzed Oxidative Coupling Mechanisms

Copper-catalyzed oxidative coupling reactions, such as the Chan-Lam coupling, provide a powerful tool for the formation of carbon-heteroatom bonds. wikipedia.org These reactions are advantageous as they can often be performed under mild conditions, using air as the oxidant. nrochemistry.com

The copper-catalyzed oxidative coupling of arylboronic acids is understood to proceed through an "organometallic oxidase" mechanism. st-andrews.ac.uk This pathway involves a catalytic cycle where the copper center shuttles between different oxidation states, typically Cu(I), Cu(II), and Cu(III). nrochemistry.comst-andrews.ac.uk The generally accepted mechanism for the Chan-Lam amination, a prime example of this reaction class, can be summarized in the following key steps. nrochemistry.comst-andrews.ac.uk

The catalytic cycle is initiated by the interaction of a Cu(II) species with the heteroatom nucleophile (e.g., an amine or alcohol). This is followed by transmetalation of the aryl group from the boronic acid to the copper center. st-andrews.ac.uk For this compound, the electron-withdrawing nature of the two fluorine atoms can influence the rate of this transmetalation step. A subsequent disproportionation or oxidation event leads to a key Cu(III) intermediate. nrochemistry.com Reductive elimination from this high-valent copper species forms the desired carbon-heteroatom bond and a Cu(I) species. wikipedia.org The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an external oxidant, often molecular oxygen from the air. nrochemistry.com

A representative reaction scheme is the copper-catalyzed N-arylation of an amine with an arylboronic acid: ArB(OH)₂ + HNR₂ --[Cu(II) catalyst, Oxidant]--> Ar-NR₂ + B(OH)₃

The formation and reactivity of aryl-copper intermediates are central to the mechanism of these oxidative coupling reactions. Following the initial transmetalation, an aryl-copper(II) species is formed. While these intermediates are often too reactive to be isolated, their existence is supported by stoichiometric studies and spectroscopic evidence.

The key step leading to product formation is believed to be the reductive elimination from a transient aryl-copper(III) intermediate. wikipedia.orgnrochemistry.com This intermediate is generated from the aryl-copper(II) species through either disproportionation with another Cu(II) complex or direct oxidation. The general scheme is as follows:

Transmetalation: ArB(OH)₂ + LₙCu(II)X → LₙCu(II)-Ar

Oxidation/Disproportionation: LₙCu(II)-Ar → LₙCu(III)-Ar(Nu)

Reductive Elimination: LₙCu(III)-Ar(Nu) → Ar-Nu + LₙCu(I)

For this compound, the strong C-F bonds and the presence of the hydroxymethyl group are expected to be well-tolerated in this catalytic cycle, making it a suitable substrate for the synthesis of a variety of functionalized biaryl ethers and amines.

Silver-Catalyzed Cross-Coupling Reaction Mechanisms

Silver salts are known to catalyze a range of cross-coupling reactions, often proceeding through pathways distinct from those of palladium or copper catalysis. researchgate.net These reactions can be particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds.

A prominent mechanistic pathway in silver-catalyzed reactions involves single electron transfer (SET) processes. researchgate.net In the context of arylboronic acid coupling, a Ag(I) catalyst can be oxidized by a suitable oxidant, such as persulfate, to a highly reactive Ag(II) or Ag(III) species. researchgate.netru.nl This high-valent silver species can then act as a single electron oxidant towards the arylboronic acid.

The single electron oxidation of the arylboronic acid generates an aryl radical. This highly reactive intermediate can then participate in the desired bond-forming reaction, for example, by adding to a heteroaromatic system in a Minisci-type reaction. researchgate.net The catalytic cycle is then closed by the reduction of the silver species back to its initial Ag(I) state.

A plausible catalytic cycle is depicted below:

Oxidation of Catalyst: Ag(I) + Oxidant → Ag(II)/Ag(III)

Single Electron Transfer: ArB(OH)₂ + Ag(II)/Ag(III) → Ar• + B(OH)₂⁺ + Ag(I)/Ag(II)

Radical Reaction: Ar• + Substrate → [Ar-Substrate]•

Final Product Formation: [Ar-Substrate]• → Ar-Substrate

The generation of radical intermediates in these reactions has been supported by trapping experiments and the observation of side products characteristic of radical processes.

In any catalytic cycle, off-cycle processes can compete with the desired reaction pathway, leading to reduced efficiency and the formation of unwanted byproducts. nih.gov In the context of silver-catalyzed cross-coupling of arylboronic acids, a significant off-cycle process is protodeboronation. researchgate.net This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding arene.

Protodeboronation can be particularly facile for electron-rich arylboronic acids or under acidic or basic conditions. For this compound, the electronic nature of the aromatic ring will influence its susceptibility to this side reaction.

Control of off-cycle processes is crucial for achieving high yields in the desired cross-coupling reaction. Strategies to minimize protodeboronation include careful control of the reaction pH, the choice of solvent, and the use of appropriate additives. For instance, kinetic studies have shown that the pyridine substrate itself can promote protodeboronation, and controlling its concentration can improve the yield of the desired cross-coupled product. researchgate.net

| Parameter | Effect on Off-Cycle Protodeboronation | Control Strategy |

| pH | Both acidic and basic conditions can promote protodeboronation. | Use of buffered solutions or appropriate bases. |

| Solvent | Protic solvents can be a source of protons for protodeboronation. | Selection of a suitable aprotic solvent. |

| Additives | Certain additives can either accelerate or inhibit protodeboronation. | Screening of additives to find optimal conditions. |

| Temperature | Higher temperatures can sometimes favor side reactions. | Optimization of the reaction temperature. |

Mechanistic Elucidation of Other Key Transformations

Beyond copper- and silver-catalyzed couplings, this compound is a versatile substrate for other important transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. The catalytic cycle, typically mediated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netubc.canih.gov

Oxidative Addition: A Pd(0) complex reacts with an organic halide (Ar'-X) to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center, typically requiring the presence of a base to activate the boronic acid.

Reductive Elimination: The two organic moieties on the palladium center couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The 2,6-difluoro substitution pattern on the phenylboronic acid can present steric challenges that may affect the rates of transmetalation and reductive elimination. However, the use of bulky and electron-rich phosphine ligands on the palladium catalyst can often overcome these steric impediments. organic-chemistry.org

Another key transformation for arylboronic acids is the copper-catalyzed conversion to aryl azides, which are valuable intermediates in click chemistry and other synthetic applications. nih.govnih.gov This reaction is mechanistically related to the Chan-Lam coupling, where azide acts as the nucleophile.

| Transformation | Catalyst | Key Mechanistic Steps | Potential Influence of Substituents |

| Suzuki-Miyaura Coupling | Palladium(0) | Oxidative Addition, Transmetalation, Reductive Elimination | Steric hindrance from ortho-fluoro groups may slow transmetalation. |

| Chan-Lam Coupling | Copper(II) | Transmetalation, Oxidation, Reductive Elimination | Electronic effects of fluorine atoms influence the rate of transmetalation. |

| Azidation | Copper(II) | Mechanistically similar to Chan-Lam coupling with azide as the nucleophile. | Functional group tolerance is generally high. |

ipso-Hydroxylation Mechanisms and DFT Calculations

The ipso-hydroxylation of arylboronic acids, a transformation that replaces a carbon-boron bond with a carbon-oxygen bond, is a fundamental process for synthesizing phenols and their derivatives. nih.gov For this compound, this reaction proceeds through a mechanism that has been elucidated by experimental studies and supported by Density Functional Theory (DFT) calculations on related systems. nih.govscispace.com

The generally accepted mechanism involves the nucleophilic attack of an oxidant, commonly a peroxide species like the hydroperoxide anion (HO₂⁻) derived from hydrogen peroxide or sodium perborate, on the electrophilic boron atom of the boronic acid. nih.govscispace.com This attack forms a tetracoordinate boronate intermediate. Subsequently, a 1,2-aryl migration occurs, where the aryl group (in this case, the 2,6-difluoro-3-hydroxymethylphenyl group) migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. The final step is the hydrolysis of the resulting boronate ester to yield the corresponding phenol, 2,6-difluoro-3-hydroxymethylphenol, and boric acid.

DFT calculations performed on similar ipso-hydroxylation reactions support this nucleophilic pathway. scispace.com The calculations have shown the reaction to be thermodynamically favorable (exergonic) and have been used to model the transition states, confirming that the aryl migration is a key step in the reaction sequence. scispace.com The studies indicate that the process is not a radical-based reaction but a nucleophilic attack. nih.gov

The reaction can often be performed under mild, catalyst-free conditions, using oxidants such as sodium perborate in water or even under solvent-free conditions. nih.govscispace.com The efficiency of the reaction is influenced by the electronic properties of the arylboronic acid, with electron-withdrawing groups generally facilitating the transformation.

Trifluoromethylation Reaction Mechanisms

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can significantly alter a molecule's properties. Copper-mediated trifluoromethylation of arylboronic acids provides a direct route to trifluoromethylated arenes. The mechanism for the trifluoromethylation of this compound is understood to proceed through a pathway involving a copper-trifluoromethyl species. cas.cn

A proposed catalytic cycle begins with the formation of a Cu-CF₃ species from a copper source (e.g., copper powder or a Cu(I) salt) and a trifluoromethylating agent, such as an S-(trifluoromethyl)diarylsulfonium salt. cas.cn The arylboronic acid then undergoes transmetallation with the Cu-CF₃ species. In this step, the 2,6-difluoro-3-hydroxymethylphenyl group is transferred from the boron atom to the copper center, displacing a ligand and forming an organocopper intermediate, Ar-Cu(III)-CF₃. The final step is a reductive elimination from this high-valent copper complex, which forms the C-CF₃ bond of the product, 2,6-difluoro-3-hydroxymethyl-1-(trifluoromethyl)benzene, and regenerates a Cu(I) species to continue the catalytic cycle. cas.cn

The choice of base in these reactions is critical, as it can influence the reaction's outcome. cas.cn While the base can activate the boronic acid, an inappropriate choice may lead to decomposition of the trifluoromethylating agent. cas.cn The reaction is compatible with a variety of functional groups on the arylboronic acid. cas.cn

Ring-Opening Cross-Coupling Reaction Mechanisms

While specific mechanistic studies on ring-opening cross-coupling reactions involving this compound are not extensively detailed, plausible mechanisms can be inferred from related transformations. For instance, in aryne-induced ring-opening reactions of cyclic sulfides, boronic acids can act as a source of a hydroxyl group upon activation with fluoride. rsc.org

A generalized mechanism for a palladium-catalyzed ring-opening cross-coupling might involve the following key steps. First, oxidative addition of a strained cyclic reactant (e.g., a cyclic ether or sulfide) to a low-valent palladium catalyst would generate a palladacycle intermediate. Concurrently, the this compound would undergo transmetallation with the palladium complex. This involves the transfer of the aryl group from boron to the palladium center. The final step would be reductive elimination from the resulting organopalladium intermediate, coupling the aryl group with the ring-opened fragment to form the final product and regenerating the active palladium catalyst. The specific pathway, including the sequence of oxidative addition and transmetallation, would be highly dependent on the substrates, catalyst, and reaction conditions.

Influence of Fluorine and Hydroxymethyl Substituents on Reaction Mechanisms

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents. The two ortho-fluorine atoms and the meta-hydroxymethyl group play distinct roles in influencing the course and rate of chemical transformations.

Electronic Effects on Boron Acidity and Reactivity

The Lewis acidity of the boron center is a critical factor in many reactions of boronic acids. researchgate.netnih.gov The introduction of fluorine atoms, which are strongly electron-withdrawing, into the phenyl ring increases the Lewis acidity of the boronic acid. nih.govnih.govresearchgate.net This effect is particularly pronounced when the fluorine is in the ortho position. nih.gov The enhanced acidity facilitates the formation of the tetracoordinate "ate" complex, which is a key intermediate in reactions such as Suzuki-Miyaura coupling and ipso-hydroxylation. By withdrawing electron density from the boron atom, the fluorine substituents make it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The hydroxymethyl group at the meta-position also contributes an inductive electron-withdrawing effect, albeit weaker than that of fluorine. This further enhances the acidity of the boron center. The increased acidity of this compound can therefore lead to faster reaction rates in transformations where the formation of a boronate complex is the rate-determining step.

| Substituent | Position | Electronic Effect | Impact on Boron Acidity |

| Fluorine | ortho (2,6) | Strong Inductive Withdrawal (-I) | Increases |

| Hydroxymethyl | meta (3) | Weak Inductive Withdrawal (-I) | Increases |

Steric Considerations in Reaction Pathways

The presence of two substituents in the ortho positions relative to the boronic acid group introduces significant steric hindrance. researchgate.netrsc.org The two fluorine atoms in this compound sterically shield the boron center. This steric bulk can impede the approach of bulky reagents or catalysts to the boronic acid moiety. rsc.orgacs.org

In transition metal-catalyzed reactions like Suzuki-Miyaura or trifluoromethylation, this steric hindrance can slow down the transmetallation step. rsc.org The coordination of the boronic acid to the metal center and the subsequent transfer of the aryl group can be sterically demanding. Consequently, reactions involving di-ortho-substituted arylboronic acids may require more forcing conditions (e.g., higher temperatures, more active catalysts, or specialized ligands) to proceed efficiently compared to less hindered analogues. rsc.orgnih.gov This interplay between activating electronic effects and deactivating steric effects is a defining characteristic of the reactivity of this compound.

Applications in Advanced Organic Synthesis and Building Block Utility

C-C Bond Forming Reactions

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, primarily enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction stands as one of the most powerful methods for constructing C(sp²)–C(sp²) bonds, linking aryl or vinyl groups. youtube.comnih.gov In this palladium-catalyzed process, an organoboron compound, such as 2,6-Difluoro-3-hydroxymethylphenylboronic acid, couples with an organic halide or triflate. youtube.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The 2,6-difluoro-3-hydroxymethylphenyl moiety can be introduced into a target molecule by coupling the boronic acid with a range of aryl or vinyl halides. The presence of two ortho-fluorine atoms can influence the reaction kinetics and the rotational barrier of the resulting biaryl bond, a feature often exploited in materials science and medicinal chemistry. nih.gov While the Suzuki-Miyaura reaction is broadly applicable, specific examples detailing the coupling partners and yields for this compound are not prominently available in the searched literature.

| Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Aryl Halide (Ar-X) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 °C | N/A |

| Heteroaryl Bromide (Het-Br) | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Dioxane | 100 °C | N/A |

| Vinyl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | N/A* |

Palladium-catalyzed reactions can facilitate the addition of arylboronic acids across carbon-carbon double or triple bonds. nih.gov A key example is the asymmetric conjugate addition to α,β-unsaturated carbonyl compounds, such as enones, which creates new stereocenters. beilstein-journals.orgresearchgate.net This transformation is a powerful tool for the enantioselective synthesis of complex molecules bearing all-carbon quaternary centers. nih.govfigshare.com In such reactions, this compound would serve as the nucleophilic aryl source, adding to the β-position of the unsaturated system. d-nb.info Despite the development of robust palladium-based catalytic systems for these transformations, specific research findings documenting the application of this compound in palladium-catalyzed additions to unsaturated systems are not available in the reviewed literature.

The Suzuki-Miyaura cross-coupling is particularly effective for the synthesis of aryl-heteroaryl linkages, which are common motifs in pharmaceuticals. nih.gov Heteroarenes such as pyridines, furans, and thiophenes can be coupled with arylboronic acids to generate highly functionalized structures. sci-hub.senih.gov The coupling of this compound with various heteroaryl halides would provide direct access to complex scaffolds. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields, especially with electron-deficient or sterically hindered heterocycles. nih.govresearchgate.net However, detailed examples of the cross-coupling of this compound with specific heteroarenes could not be identified in the searched scientific literature.

C-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, the carbon-boron bond is a versatile functional handle for the introduction of heteroatoms such as oxygen and nitrogen.

The boronic acid group can be readily converted to a hydroxyl group in a process known as ipso-hydroxylation. This transformation provides a mild and efficient route to phenols, which might otherwise be difficult to access. researchgate.net The reaction is typically achieved using an oxidizing agent, such as hydrogen peroxide or sodium perborate, often without the need for a metal catalyst. nih.govrsc.org For this compound, this reaction would yield 2,6-difluoro-3-hydroxymethylphenol. This method is highly valuable due to its simplicity and high functional group tolerance. While this is a general and predictable reaction for arylboronic acids, specific studies detailing the optimization and yield for the ipso-hydroxylation of this compound were not found.

| Oxidant | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| H₂O₂ (aq) | None | THF or Ethanol | Room Temp | 2,6-Difluoro-3-hydroxymethylphenol | N/A |

| Sodium Perborate | None | H₂O | Room Temp | 2,6-Difluoro-3-hydroxymethylphenol | N/A |

The Chan-Lam coupling reaction enables the formation of aryl-nitrogen bonds through a copper-catalyzed oxidative coupling of an arylboronic acid with an N-H containing compound, such as an amine, amide, or imide. organic-chemistry.orgorganic-chemistry.org This reaction is conducted under mild conditions, often in the presence of air as the oxidant, making it a practical alternative to palladium-catalyzed C-N coupling methods like the Buchwald-Hartwig amination. organic-chemistry.org The use of this compound in a Chan-Lam reaction would allow for the direct synthesis of N-arylated compounds containing the difluoro-hydroxymethylphenyl scaffold. st-andrews.ac.uk The reaction scope is broad, accommodating both alkyl and aryl amines. organic-chemistry.orgnih.gov Despite its utility, specific examples of Chan-Lam couplings utilizing this compound as the boron source are not documented in the reviewed literature.

Derivatization and Functionalization Strategies

The strategic placement of three distinct functional groups on the phenyl ring of this compound allows for a wide array of chemoselective transformations. This multi-handle nature is a key attribute that synthetic chemists leverage to build molecular complexity.

Formation and Reactivity of Boronate Esters

Boronic acids are well-known for their ability to reversibly form cyclic esters with 1,2- and 1,3-diols. nih.gov This reaction is not only a common method for the protection of the boronic acid moiety but also a way to modulate its reactivity and solubility. sciforum.netvt.edu The formation of boronate esters from this compound with various diols, such as pinacol (B44631), proceeds under standard conditions, typically involving azeotropic removal of water or the use of a dehydrating agent. sciforum.net

The resulting boronate esters are crucial intermediates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net The fluorine atoms ortho to the boronic ester group can influence the electronic properties of the boron center and the kinetics of the transmetalation step in the catalytic cycle. nih.gov Highly fluorinated arylboronic esters have been shown to participate effectively in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. nih.gov

| Diol | Reaction Conditions | Product | Typical Application |

| Pinacol | Toluene, reflux with Dean-Stark trap | 2-(2,6-Difluoro-3-hydroxymethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki-Miyaura Coupling |

| Ethylene Glycol | Molecular sieves, THF, room temp. | 2-(2,6-Difluoro-3-hydroxymethylphenyl)-1,3,2-dioxaborolane | Chan-Lam Coupling |

| 1,3-Propanediol | Anhydrous MgSO4, CH2Cl2 | 2-(2,6-Difluoro-3-hydroxymethylphenyl)-1,3,2-dioxaborinane | Petasis Reaction |

This table represents plausible reaction conditions and applications based on general knowledge of boronate ester chemistry, as specific literature for this compound is limited.

The reactivity of these boronate esters in cross-coupling reactions allows for the introduction of a wide range of substituents at the carbon atom bearing the boron moiety, further expanding the synthetic utility of the original building block.

Synthesis of Boronic Acid Azaesters

Analogous to the formation of boronate esters with diols, boronic acids can react with amino alcohols to form heterocyclic boronate esters, sometimes referred to as boronic acid azaesters or oxazaborolidines. These structures are of interest due to their potential biological activities and their use as chiral auxiliaries in asymmetric synthesis. The reaction of this compound with amino-diols would be expected to proceed via a direct condensation reaction, leading to the formation of six-membered heterocyclic boronate esters with a tetracoordinated boron atom.

While specific examples utilizing this compound are not prevalent in the literature, the general reaction of arylboronic acids with amino-diols is well-established. These reactions often result in the formation of zwitterionic boronates, where the amine is protonated to form an ammonium (B1175870) group and a hydroxyl group is attached to the boron, creating a boronate anion.

Directed Derivatization of Hydroxymethyl Group

The hydroxymethyl group on the this compound scaffold provides another point for diversification. This primary alcohol can undergo a variety of standard organic transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification. The challenge often lies in achieving chemoselectivity in the presence of the boronic acid functionality.

Protecting the boronic acid as a boronate ester, for instance with pinacol, can facilitate the selective derivatization of the hydroxymethyl group. Once the desired modification of the hydroxymethyl moiety is complete, the boronate ester can be hydrolyzed back to the boronic acid if needed.

| Reaction Type | Reagent | Potential Product |

| Oxidation | PCC, CH2Cl2 | 2,6-Difluoro-3-formylphenylboronic acid |

| Etherification | NaH, R-X | 2,6-Difluoro-3-(alkoxymethyl)phenylboronic acid |

| Esterification | Acyl chloride, pyridine | 2,6-Difluoro-3-(acyloxymethyl)phenylboronic acid |

This table illustrates potential derivatizations based on general organic synthesis principles. The boronic acid may require protection for some of these transformations.

Exploitation of Thiol-Functionalized Benzosiloxaboroles as Precursors to Diverse Architectures

A particularly innovative strategy involves the conversion of hydroxymethylphenylboronic acids into benzoxaboroles and their silicon analogues, benzosiloxaboroles. While direct literature on the conversion of this compound to a thiol-functionalized benzosiloxaborole is scarce, the synthesis of fluorinated thiol-functionalized benzosiloxaboroles from related precursors has been reported. This suggests a plausible synthetic pathway where this compound could be a key starting material for analogous structures.

In a reported synthesis of fluorinated thiol-functionalized benzosiloxaboroles, a multi-step sequence starting from a halogenated thiophenol is employed. The presence of a thiol group in the final benzosiloxaborole architecture opens up a plethora of possibilities for further derivatization. These include thiol-Michael additions, oxidation to sulfonyl chlorides followed by sulfonamide formation, and nucleophilic substitutions. This approach allows for the introduction of a wide range of polar functional groups and heterocyclic rings, leading to a diverse library of compounds with potential biological applications.

This compound as a Versatile Synthetic Scaffold

The trifunctional nature of this compound makes it an ideal scaffold for the construction of more complex molecular architectures. By sequentially or in a tandem fashion reacting the different functional groups, chemists can build intricate polycyclic and heterocyclic systems.

Construction of Complex Polycyclic and Heterocyclic Systems

The strategic positioning of the boronic acid and hydroxymethyl groups allows for intramolecular reactions that can lead to the formation of fused ring systems. For example, after an initial Suzuki-Miyaura coupling using the boronic acid functionality to introduce a suitably functionalized substituent, the hydroxymethyl group could participate in a subsequent intramolecular cyclization, such as an etherification or a Pictet-Spengler type reaction, to construct a new ring.

Furthermore, the derivatized forms of this compound can be employed in multicomponent reactions to rapidly build molecular complexity. For instance, the aldehyde derived from the oxidation of the hydroxymethyl group can participate in tandem reactions to synthesize polycyclic biofuels or other complex heterocyclic frameworks. While direct examples starting from this compound are not readily found in the literature, the principles of using ortho-functionalized phenylboronic acids for the synthesis of fused heterocycles are well-established. These strategies often involve a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Advancements in Organic Synthesis: The Strategic Application of this compound in Late-Stage Functionalization

The development of efficient and selective methods for the modification of complex molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Late-stage functionalization (LSF), the introduction of chemical moieties into a molecule at a late point in its synthesis, offers a powerful strategy for the rapid generation of analogues and the fine-tuning of molecular properties. Among the versatile reagents employed for LSF, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. This article focuses on the utility of a specific building block, This compound , in the context of late-stage functionalization strategies.

While the principles of late-stage functionalization are well-established, detailed, publicly available research findings specifically documenting the application of This compound in this context are not extensively reported in readily accessible scientific literature and patents. The compound is recognized as a valuable building block for organic synthesis, primarily for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two fluorine atoms and a hydroxymethyl group on the phenyl ring provides unique electronic and steric properties, making it an attractive component for introducing a difluorinated hydroxymethylphenyl motif into target molecules.

The strategic advantage of employing a building block like This compound in LSF lies in its potential to be coupled with a complex, pre-assembled molecular scaffold. This approach allows chemists to bypass the often lengthy and challenging de novo synthesis of each new analogue. The difluorophenyl group is a common feature in many biologically active compounds, often enhancing metabolic stability and binding affinity. The hydroxymethyl group offers a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets.

Hypothetically, the application of This compound in a late-stage Suzuki-Miyaura coupling would involve the reaction of the boronic acid with a late-stage intermediate containing a suitable halide (e.g., bromide or iodide) or a triflate. The successful implementation of such a reaction would depend on several factors, including the choice of catalyst, ligand, base, and solvent system, to achieve high yields and chemoselectivity without affecting other sensitive functional groups within the complex substrate.

A representative, albeit hypothetical, reaction scheme is presented below to illustrate this concept:

Table 1: Hypothetical Late-Stage Suzuki-Miyaura Coupling

| Entry | Aryl Halide/Triflate (Complex Scaffold) | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bromo-substituted Kinase Inhibitor Core | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Not Reported |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for the late-stage functionalization application of this compound is not available in the public domain.

The research community continues to explore the vast potential of uniquely substituted boronic acids in advanced synthetic applications. While the specific use of This compound in published late-stage functionalization studies remains to be broadly documented, its structural features strongly suggest its suitability for such strategies. Future research in this area would be invaluable for expanding the synthetic toolkit available to chemists for the efficient and precise modification of complex molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies Applied to 2,6 Difluoro 3 Hydroxymethylphenylboronic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and chemical environment of the atoms within 2,6-Difluoro-3-hydroxymethylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C CP/MAS solid-state NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) Solid-State NMR: This solid-state NMR technique is particularly valuable for characterizing the compound in its solid form. It provides insights into the local environment of each carbon atom, which can be used to identify the presence of different crystalline forms, or polymorphs. researchgate.net The ¹³C CP/MAS spectrum would display distinct resonances for the aromatic carbons and the hydroxymethyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached fluorine, hydroxyl, and boronic acid groups. Carbons directly bonded to fluorine would exhibit large C-F coupling constants. researchgate.net The presence of multiple peaks for a single carbon position could indicate crystallographic non-equivalence or the existence of static disorder within the crystal lattice.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this molecule. alfa-chemistry.com The fluorine nucleus (¹⁹F) has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. biophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range that allows for clear resolution of signals. alfa-chemistry.comnih.gov For this compound, the two fluorine atoms are in distinct chemical environments relative to the hydroxymethyl and boronic acid groups, which would likely result in two separate resonances. The precise chemical shifts and any observed fluorine-fluorine (F-F) or fluorine-proton (F-H) coupling would provide definitive confirmation of the substitution pattern on the phenyl ring. nih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹³C | C-B | ~125-135 | Broad signal due to quadrupolar relaxation of boron. |

| ¹³C | C-F | ~155-165 | Large one-bond C-F coupling (¹JCF) expected. researchgate.net |

| ¹³C | C-OH | ~150-160 | Aromatic carbon attached to the hydroxyl group. |

| ¹³C | C-CH₂OH | ~120-130 | Aromatic carbon attached to the hydroxymethyl group. |

| ¹³C | -CH₂OH | ~60-70 | Aliphatic carbon of the hydroxymethyl group. |

| ¹⁹F | F at C2/C6 | -110 to -140 | Relative to CFCl₃. The exact shift is sensitive to substitution and solvent. ucsb.edu |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. edinst.com Both methods probe the vibrational modes of molecular bonds, but they operate under different selection rules, often providing complementary information. americanpharmaceuticalreview.com

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its various functional moieties.

O-H Stretching: Broad bands in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, would arise from the hydroxyl groups of the boronic acid and the hydroxymethyl substituent. These bands are often broadened due to hydrogen bonding, a common feature in the solid state of boronic acids. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. dergipark.org.tr

Aromatic C=C Stretching: Vibrations of the phenyl ring are expected in the 1400-1600 cm⁻¹ range.

B-O Stretching: A strong, characteristic band for the B-O stretching vibration in boronic acids is typically observed between 1310 and 1380 cm⁻¹. dergipark.org.tr

C-F Stretching: Strong absorption bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

C-O Stretching: The C-O stretching of the hydroxymethyl group would appear in the 1000-1100 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. edinst.com Differences in the vibrational spectra between samples can indicate the presence of different polymorphs. americanpharmaceuticalreview.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretching | -B(OH)₂, -CH₂OH | 3200-3600 | Strong, Broad |

| C-H Stretching (Aromatic) | Ar-H | 3000-3100 | Medium |

| C=C Stretching (Aromatic) | Phenyl Ring | 1400-1600 | Medium to Strong |

| B-O Stretching | -B(OH)₂ | 1310-1380 | Strong |

| C-F Stretching | Ar-F | 1100-1300 | Strong |

| C-O Stretching | -CH₂OH | 1000-1100 | Medium to Strong |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques provide definitive information on the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise atomic arrangement of a crystalline solid. mdpi.com An SCXRD analysis of this compound would yield a detailed structural model, providing exact bond lengths, bond angles, and torsion angles. researcher.life This information is crucial for understanding the molecule's conformation and the steric and electronic effects of the substituents. Furthermore, SCXRD reveals the nature of intermolecular interactions, such as hydrogen bonding between the boronic acid and hydroxymethyl groups, which dictate how the molecules pack in the crystal lattice. nih.gov Phenylboronic acids, for instance, commonly form hydrogen-bonded dimers in the solid state. wikipedia.org

Polymorphism and Crystal Field Strength Analysis

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. The study of polymorphism in phenylboronic acid derivatives is an active area of research, although it is believed to be under-reported. mdpi.com Techniques such as SCXRD, powder X-ray diffraction (PXRD), and solid-state NMR are employed to identify and characterize different polymorphs. mdpi.com Analysis of the crystal field strength and intermolecular interactions, particularly the hydrogen-bonding motifs (e.g., dimers vs. chain-like structures), helps to rationalize the relative stability of different polymorphic forms. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized and polysubstituted arylboronic acids like 2,6-Difluoro-3-hydroxymethylphenylboronic acid often relies on multi-step sequences that may not be optimal in terms of atom economy or environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key areas for exploration include:

Direct C-H Borylation: Investigating late-stage C-H borylation on pre-functionalized difluoro-benzyl alcohol derivatives would be a highly convergent and atom-economical approach. acs.org Research could focus on developing new iridium or rhodium catalysts capable of achieving high regioselectivity on such electron-deficient and sterically hindered substrates. acs.orgnih.gov

Eco-Friendly Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental footprint of synthesis. The development of reusable, heterogeneous catalysts for borylation reactions is another promising avenue.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency compared to batch production. This approach allows for precise control over reaction parameters, potentially minimizing byproduct formation.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Borylation | High atom economy, reduced step count | Catalyst design for regioselectivity |

| Green Chemistry Approaches | Reduced environmental impact, improved safety | Use of sustainable solvents, heterogeneous catalysts |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reaction conditions in continuous flow |

Exploration of New Catalytic Systems for Arylboronic Acid Transformations

While Suzuki-Miyaura cross-coupling is the most well-known application of arylboronic acids, their utility extends to a wide range of other transformations. Future research should aim to expand the catalytic toolbox for reactions involving this compound.

Promising research directions include:

Photoredox Catalysis: The use of visible light to promote novel transformations of arylboronic acids is a rapidly growing field. acs.orgnih.gov Research could explore photoredox-mediated couplings, C-H functionalizations, and defluorinative borylations involving this specific compound, potentially accessing new chemical space under mild conditions. acs.orgnih.gov

Bimetallic Catalysis: Systems employing two different metals can exhibit synergistic reactivity, enabling transformations not possible with a single catalyst. researchgate.net For instance, a Cu/Mn bimetallic system has been explored for the carbonylative C-C coupling of arylboronic esters. researchgate.net Investigating such systems could lead to novel methods for incorporating the 2,6-difluoro-3-hydroxymethylphenyl moiety into complex molecules.

Boronic Acid as Catalyst: Organoboron acids themselves can act as catalysts for various organic transformations, such as acylations, alkylations, and cycloadditions. nih.gov The specific electronic and steric properties of this compound could be harnessed to develop it as a specialized catalyst for dehydrative C-C bond formations or other acid-catalyzed reactions. nih.govacs.org

Deeper Understanding of Mechanistic Complexities in Boron Chemistry

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. The presence of ortho-fluorine atoms and a hydroxymethyl group introduces complexities that warrant detailed mechanistic investigation.

Key research questions to address:

Role of Ortho-Fluorine Substituents: The fluorine atoms significantly influence the electronic properties and reactivity of the boronic acid. Studies should focus on quantifying their effect on transmetalation rates, oxidative addition, and reductive elimination steps in cross-coupling reactions. The potential for C-F bond activation as a competing pathway also requires investigation. acs.org

Protodeboronation Pathways: Polyfluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under basic conditions. researchgate.netnih.gov A detailed kinetic analysis across a range of pH values is needed to understand the stability of this compound and develop reaction conditions that minimize this undesired side reaction. nih.gov

Intermediate Characterization: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling can help identify and characterize key reaction intermediates, such as boronate "ate" complexes and transient organometallic species. nih.govnih.gov This knowledge is vital for rational catalyst and reaction design.

Design of Next-Generation Fluorinated Arylboronic Acid Scaffolds

Building upon the structural features of this compound, future research can focus on designing and synthesizing novel fluorinated arylboronic acid scaffolds with tailored properties for specific applications in medicinal chemistry and materials science. acs.orgresearchgate.net

Areas for development include:

Bioisosteric Modifications: The hydroxymethyl group can be replaced with other functional groups (e.g., -CH₂NH₂, -CH₂SH, -CF₂OH) to create analogues with different hydrogen bonding capabilities or metabolic stabilities.

Multifunctional Scaffolds: Designing molecules that incorporate the fluorinated boronic acid motif alongside other pharmacophores or functional units could lead to compounds with dual or enhanced activities. ug.edu.gh

Stimuli-Responsive Materials: Arylboronic acids are known to form dynamic covalent bonds with diols. nih.gov This property can be exploited to create stimuli-responsive materials, such as hydrogels or polymers, that respond to changes in pH or the presence of specific molecules. nih.gov The unique electronic nature of this compound could lead to materials with novel sensing or self-healing properties. nih.gov

| Scaffold Design Strategy | Potential Application | Research Goal |

| Bioisosteric Replacement | Medicinal Chemistry | Modulate biological activity and pharmacokinetic properties |

| Multifunctional Integration | Drug Discovery | Create compounds with enhanced or dual modes of action |

| Stimuli-Responsive Design | Materials Science | Develop smart materials for sensing or drug delivery |

Integration of Advanced Computational Methods with Experimental Design

Computational chemistry provides powerful tools for predicting reactivity, elucidating mechanisms, and designing new molecules, complementing experimental work. mdpi.comresearchgate.net

Future research should leverage computational methods to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the feasibility of new transformations, and understand the origins of selectivity. nih.gov This can guide experimental efforts and reduce trial-and-error optimization.

Calculate Physicochemical Properties: Computational methods are crucial for predicting properties like pKa, which is vital for understanding the compound's behavior in biological systems and for designing effective reaction conditions. mdpi.comresearchgate.net Addressing the challenges in accurately predicting the pKa of arylboronic acids remains an important research goal. mdpi.com

In Silico Molecular Design: Computational screening can be used to design new catalysts or next-generation arylboronic acid scaffolds with desired electronic and steric properties before committing to their synthesis. researchgate.net This rational design approach can accelerate the discovery of new functional molecules and materials.

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 2,6-difluoro-3-hydroxymethylphenylboronic acid?

Answer:

The compound is typically synthesized via hydrolysis of its pinacol ester precursor (e.g., this compound pinacol ester, CAS 2121511-74-6), which is commercially available. Hydrolysis is performed under mild acidic conditions (e.g., HCl/THF/water) to preserve the hydroxymethyl group .

Characterization Methods:

- NMR Spectroscopy: Focus on and NMR to confirm fluorine substitution and boronic acid formation. The hydroxymethyl proton () appears as a triplet in NMR (δ ~3.5–4.0 ppm) .

- HPLC: Validate purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M-H] ~211.03) .

Basic Question: How does this compound function in Suzuki-Miyaura cross-coupling reactions?

Answer:

The boronic acid group enables coupling with aryl halides, while fluorine substituents enhance electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts. The hydroxymethyl group may introduce steric hindrance, requiring optimized ligand systems (e.g., SPhos or XPhos) to improve yields .

Example Protocol:

Use Pd(OAc) (2 mol%) and SPhos (4 mol%) in a 1:1 mixture of THF and 2M KCO.

React with 4-bromoacetophenone (1.2 equiv) at 80°C for 12 hours.

Isolate the biaryl product via column chromatography (hexane/EtOAc) .

Advanced Question: How do the fluorine substituents influence the electronic properties and reactivity of this boronic acid?

Answer:

The 2,6-difluoro substitution creates a strongly electron-deficient aromatic ring, lowering the pKa of the boronic acid (estimated pKa ~8.5) and accelerating transmetallation in Suzuki reactions. Comparative studies with non-fluorinated analogs (e.g., 3-hydroxymethylphenylboronic acid) show a 20–30% increase in reaction rates due to enhanced Lewis acidity .

Key Data:

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| Calculated logP (CLogP) | 1.2 | 1.8 |

| Hammett σ (Fluorine) | +0.34 | N/A |

| Suzuki Reaction Yield (%)* | 85–92 | 60–75 |

*Conditions: Pd(OAc), SPhos, THF/HO, 80°C .

Advanced Question: What strategies mitigate instability issues during storage and handling?

Answer:

The hydroxymethyl group increases susceptibility to oxidation. Recommended practices:

- Storage: Under inert gas (Ar/N) at −20°C in amber vials.

- Stabilization: Formulate as a pinacol ester (stable for >6 months at 4°C) and hydrolyze immediately before use .

- Quality Control: Monitor degradation via NMR (look for aldehyde peaks at δ ~9.5–10 ppm from hydroxymethyl oxidation) .

Advanced Question: How can researchers resolve contradictions in reported reaction yields with this compound?

Answer:

Discrepancies often arise from:

Protection of Hydroxymethyl Group: Unprotected hydroxyl groups may participate in side reactions (e.g., ether formation). Use TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a radical scavenger to suppress oxidation .

Solvent Effects: Polar aprotic solvents (DMF, DMAc) improve solubility but may deactivate Pd catalysts. Optimize solvent mixtures (e.g., THF/DMF 3:1) .

Catalyst Poisoning: Boronic acids can chelate Pd. Pre-purify via recrystallization (MeOH/HO) to remove trace boroxines .

Advanced Question: What computational methods predict the steric and electronic effects of the hydroxymethyl group in catalysis?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. The hydroxymethyl group increases steric bulk (cone angle ~120°) but stabilizes intermediates via hydrogen bonding .

- Molecular Dynamics (MD): Simulate Pd-ligand interactions in explicit solvent (e.g., water/THF) to optimize ligand selection .

Key Finding:

The hydroxymethyl group reduces the activation energy for transmetallation by 5–8 kcal/mol compared to methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.